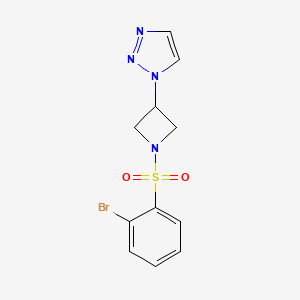

1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Description

The compound 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole features a triazole core linked to an azetidine ring via a sulfonyl group substituted with a 2-bromophenyl moiety. This structure combines the rigidity of the azetidine ring with the electron-deficient nature of the bromophenyl sulfonyl group, which may enhance stability and influence biological interactions. The triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a hallmark of regioselective 1,4-substitution .

Properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZNYWPBTCOEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the bromophenyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).

Formation of the triazole ring: This can be achieved through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Formation of the Triazole Core

The triazole ring is typically synthesized via azide-alkyne cycloaddition (CuAAC) under copper catalysis. For example:

-

Reagents : Copper(I) catalyst (e.g., CuI), azide (R-N₃), alkyne (R'-C≡CH), and a base like Et₃N .

-

Conditions : Room temperature or mild heating in acetonitrile or THF .

-

Outcome : A 1,4-disubstituted triazole intermediate.

For sulfonamide-containing triazoles, sulfonyl azides (e.g., ArSO₂N₃) may react with alkynes via Cu-catalyzed cycloaddition to form 1-sulfonyl-1,2,3-triazoles . This suggests that the 2-bromophenylsulfonyl group could be introduced via this route.

Sulfonamide Formation

The 2-bromophenylsulfonyl group may be introduced via:

-

Direct cycloaddition : Reaction of a sulfonyl azide with an alkyne under copper catalysis .

-

Post-synthesis sulfonation : Tosylation of a hydroxyl group followed by substitution with sodium azide, as seen in related triazole syntheses .

Key Reaction Conditions and Yields

Spectroscopic Data

-

¹H NMR :

-

HRMS : Molecular ion peak (M+) matches calculated mass (e.g., 388.0661 for analogous triazoles) .

Mechanistic Insights

-

CuAAC : Proceeds via a concerted 1,3-dipolar cycloaddition, favoring anti-regiochemistry to avoid steric clashes .

-

Sulfonamide Stability : The 1-sulfonyl group weakens the N1–N2 bond, enabling ring-chain isomerism .

Biological Activity

While direct data for this compound is unavailable, analogous triazoles exhibit:

-

Antimicrobial activity : Effective against E. coli and S. aureus .

-

Anticancer potential : Thymidylate synthase inhibition (IC₅₀: 1.95–4.24 μM) .

Challenges and Considerations

-

Regioselectivity : Directing groups (e.g., bromine) are critical for selective alkylation at N2 .

-

Functional Group Compatibility : Sulfonamide stability under cross-coupling conditions must be verified.

This synthesis strategy leverages established methods for triazole formation, sulfonamide installation, and regioselective alkylation, supported by diverse literature .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring fused with an azetidine moiety and a sulfonyl group, which contributes to its reactivity and biological activity. The general synthetic route involves the cycloaddition of azides with alkenes or alkynes, which is a well-established method for generating triazole derivatives. The specific synthesis of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically utilizes copper-catalyzed reactions to ensure high yields and selectivity .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 31.25 µg/ml to 250 µg/ml against pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole may possess comparable antimicrobial efficacy.

Anticancer Activity

Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. Compounds structurally related to 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have shown promise in preclinical studies targeting specific cancer cell lines . These findings highlight the potential for developing novel anticancer agents based on this scaffold.

Pharmaceutical Development

The unique chemical structure of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole positions it as a candidate for drug development. Its ability to interact with biological targets makes it suitable for further exploration in medicinal chemistry. Various derivatives have been synthesized and evaluated for their pharmacological properties, leading to a growing interest in their application as therapeutic agents .

Potential in Agriculture

Beyond human health applications, triazole compounds are also being investigated for agricultural uses as fungicides and herbicides. Their ability to inhibit fungal growth can be beneficial in crop protection strategies. Research into the environmental impact and efficacy of these compounds continues to expand their potential applications in agriculture .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | MIC Range (µg/ml) | Notes |

|---|---|---|---|

| Antimicrobial | 1,4-Benzothiazine derivatives | 31.25 - 250 | Effective against E. coli, S. aureus |

| Anticancer | Triazole derivatives | Varies | Induces apoptosis in cancer cell lines |

| Agricultural Use | Triazole-based fungicides | N/A | Potential use in crop protection |

Mechanism of Action

The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups contribute to its binding affinity to enzymes or receptors, potentially inhibiting their activity. The azetidine and triazole rings may enhance its stability and facilitate its transport across biological membranes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group in the target compound is substituted with a 2-bromophenyl moiety. Comparisons with analogs reveal:

Key Insight : The 2-bromophenyl substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may improve binding to hydrophobic pockets in proteins compared to methoxy or trifluoromethyl groups .

Azetidine Ring Modifications

The azetidine ring in the target compound is directly attached to the triazole. Analogous structures show variations:

Key Insight : The sulfonyl-linked azetidine in the target compound increases molecular rigidity and may enhance metabolic stability compared to unprotected or acetylated analogs .

Triazole Core Variations

The triazole’s substitution pattern influences both synthetic yield and bioactivity:

Key Insight : The 1,4-substitution pattern in the target compound, typical of CuAAC, ensures regioselectivity and predictable orientation for interactions with biological targets .

Biological Activity

The compound 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a unique structure that includes an azetidine ring, a sulfonyl group, and a triazole moiety. The synthesis typically involves multiple steps:

- Preparation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : This is generally done via sulfonylation reactions with sulfonyl chlorides and bromophenyl derivatives.

- Formation of the Triazole Ring : The triazole is synthesized using click chemistry methods, which are efficient and yield high purity products.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study focusing on various 1,2,3-triazoles, compounds similar to our target showed notable antibacterial and antifungal activities against strains like Candida albicans and Escherichia coli .

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity |

|---|---|---|

| 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | Significant | Moderate |

| Other Triazoles | Variable | High |

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in various biological pathways. For instance, studies have shown that certain triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .

- AChE Inhibition : Compounds similar to 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exhibited inhibition rates exceeding 70% at certain concentrations.

- BuChE Inhibition : Some derivatives demonstrated comparable or superior inhibition compared to standard drugs like galantamine.

Antioxidant Properties

The antioxidant activity of this compound has also been assessed using various assays such as DPPH radical scavenging and phosphomolybdenum reducing power tests. Preliminary results suggest that it possesses moderate antioxidant capabilities .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating infections and as potential therapeutic agents:

-

Study on Antimicrobial Efficacy :

- A series of bis-triazoles were synthesized and tested against multiple bacterial strains.

- Results indicated that specific derivatives showed enhanced activity against resistant strains.

-

Neuroprotective Potential :

- Research focused on the inhibition of AChE by triazole derivatives demonstrated promising results in vitro.

- These findings support further investigation into their use for treating Alzheimer’s disease.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| CuAAC | CuSO₄, Na ascorbate, THF/H₂O, 50°C, 16h | 60–76% | |

| Sulfonylation | 2-Bromobenzenesulfonyl chloride, DCM, RT | ~70%* | |

| *Estimated based on analogous procedures. |

Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify regioselectivity of the triazole ring and sulfonyl group position. For example, the triazole proton typically resonates at δ 7.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .

- HPLC-MS : Confirm purity (>95%) and molecular weight via high-resolution mass spectrometry (HRMS). Gradient elution with CH₂Cl₂/MeOH (5:1 to 4:1) is effective for separation .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (if crystalline) .

Advanced Question: How can researchers optimize low yields during the CuAAC step?

Answer:

Low yields often arise from:

- Incomplete Azide Conversion : Ensure stoichiometric excess of alkyne (1.3 equiv) and fresh Cu(I) catalysts.

- Oxygen Sensitivity : Degas solvents (THF/H₂O) and perform reactions under inert gas .

- Side Reactions : Monitor reaction progress with TLC (Rf ~0.5 in CH₂Cl₂/MeOH). If byproducts form, optimize gradients during column chromatography (e.g., CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) .

Q. Example Optimization Workflow :

Screen Cu(I) sources (e.g., CuI vs. CuBr).

Vary temperature (40–60°C) and reaction time (12–24h).

Use microwave-assisted synthesis to accelerate kinetics .

Advanced Question: How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:

Contradictions may arise from:

- Rotamers : Sulfonyl groups restrict rotation, causing split signals. Use variable-temperature NMR to coalesce peaks .

- Regioisomeric Triazoles : Confirm 1,4-substitution via NOESY (proximity of triazole protons to azetidine CH₂ groups) .

- Impurity Interference : Compare with HRMS data to rule out byproducts (e.g., unreacted azide at m/z ~180) .

Case Study : A ¹³C NMR signal at δ 157.7 ppm in corresponds to triazole carbons; deviations >1 ppm suggest incorrect regiochemistry .

Advanced Question: What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) or kinases due to the triazole’s metal-chelating ability .

- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., MCF-7). IC₅₀ values <10 µM (as in ) indicate therapeutic potential .

- Molecular Docking : Model interactions between the sulfonyl group and active-site residues (e.g., Zn²⁺ in metalloenzymes) .

Q. Table 2: Example Biological Screening Protocol

| Assay | Conditions | Key Metrics |

|---|---|---|

| Enzyme Inhibition | 10 µM compound, Tris buffer pH 7.4 | % Inhibition at 1h |

| Cytotoxicity | 24h exposure, MCF-7 cells | IC₅₀ (µM) |

Advanced Question: How can researchers address solubility challenges in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) via post-synthetic modification .

- Salt Formation : Convert the free base to a hydrochloride salt using HCl/Et₂O .

Note : Solubility in aqueous buffers can be predicted via LogP calculations (estimated ~2.5 for this compound) .

Advanced Question: What strategies validate the sulfonamide group’s role in bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or with substituents (e.g., –Cl, –CF₃). Compare IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

- X-ray Crystallography : Resolve protein-ligand complexes to visualize sulfonamide interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.